amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 338772-53-5](/img/structure/B2697056.png)

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which this compound is, is a topic of ongoing research . Various methods of synthesizing related compounds have been reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One foundational aspect of research involving pyrrole derivatives centers on their synthesis. For instance, studies have highlighted methods for synthesizing pyrrole-2,5-dione derivatives and their utility as building blocks in chemical syntheses. These compounds are notable for their role in creating cyclic imides and pyrrolidines, which are valuable in peptide synthesis and as protective groups in organic chemistry (Barany et al., 2005). Additionally, research has delved into the equilibrium geometry, vibrational spectra, and electronic structure of certain Mannich bases, providing insights into their antioxidant activity and molecular behavior (Boobalan et al., 2014).

Anticancer and Biological Activities

Pyrrole derivatives are under investigation for their potential anticancer properties. For example, specific pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer progression. These compounds exhibit mechanisms that could potentially inhibit tumor growth and induce apoptosis in cancer cells, showcasing their therapeutic promise (Kuznietsova et al., 2019).

Corrosion Inhibition

Another application area is the utilization of pyrrole-2,5-dione derivatives as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting materials, such as carbon steel, against corrosion in acidic environments. Their adsorption on material surfaces and subsequent formation of protective layers offer a valuable approach to enhancing material longevity and resistance to corrosive processes (Zarrouk et al., 2015).

Material Science and Luminescence

In the realm of materials science, polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, revealing their high luminescence and potential applications in optoelectronic devices. These polymers display strong fluorescence and quantum yields, suggesting their suitability for use in light-emitting diodes and other photonic technologies (Zhang & Tieke, 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with pyridine and pyrrole groups often interact with various enzymes and receptors in the body due to their ability to form multiple types of chemical bonds. The specific targets of “1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione” would depend on the exact spatial configuration of its atoms and functional groups .

Mode of Action

The compound might interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The trifluoromethyl group could enhance the compound’s lipophilicity, potentially increasing its ability to cross cell membranes .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, lipophilicity, and the presence of functional groups that could be modified by metabolic enzymes .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .

Eigenschaften

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-phenylsulfanylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O2S/c1-23(15-12(18)7-10(9-22-15)17(19,20)21)24-14(25)8-13(16(24)26)27-11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIFTKYZKYYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=C(C2=O)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

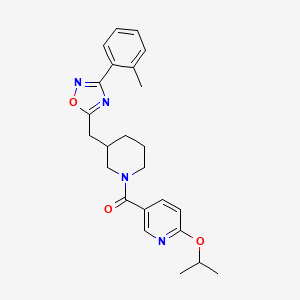

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)